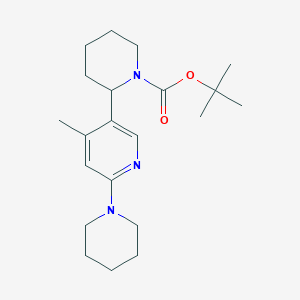

tert-Butyl 2-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate

Description

This compound is a piperidine derivative featuring a tert-butyl carbamate group and a substituted pyridine ring. Its structure includes a 4-methyl and 6-piperidinyl substituent on the pyridine moiety, which may influence its physicochemical properties and biological activity. Such compounds are often intermediates in pharmaceutical synthesis, particularly for kinase inhibitors or central nervous system-targeting agents .

Properties

Molecular Formula |

C21H33N3O2 |

|---|---|

Molecular Weight |

359.5 g/mol |

IUPAC Name |

tert-butyl 2-(4-methyl-6-piperidin-1-ylpyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C21H33N3O2/c1-16-14-19(23-11-7-5-8-12-23)22-15-17(16)18-10-6-9-13-24(18)20(25)26-21(2,3)4/h14-15,18H,5-13H2,1-4H3 |

InChI Key |

WKXAFQKOWPQAFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C2CCCCN2C(=O)OC(C)(C)C)N3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling conditions to ensure high yield and purity. This could include the use of specialized catalysts and reagents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Neuropharmacology

The compound exhibits properties that may influence neurotransmitter systems, making it a candidate for research into treatments for neurological disorders. Studies have indicated that similar compounds can modulate serotonin and dopamine receptors, which are critical in conditions such as depression and anxiety disorders.

Anti-Tubercular Activity

Recent investigations into novel chemical entities have highlighted the potential of compounds similar to tert-butyl 2-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate as anti-tubercular agents. For instance, derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The structural features that enhance lipophilicity and receptor binding affinity are crucial for the development of effective treatments against resistant strains of tuberculosis .

Cancer Research

The compound's structure suggests potential applications in oncology, particularly in targeting cancer cell proliferation pathways. Research into related piperidine derivatives has shown promise in inhibiting tumor growth by interfering with specific cellular signaling pathways. Ongoing studies aim to explore the anticancer activity of this compound through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)

- Structural Differences: Replaces the 4-methyl-6-piperidinyl pyridine group with a pyridin-3-yl moiety and introduces an amino group at the piperidine’s 4-position.

- Physical Properties : Light yellow solid (MW: 277.36 g/mol; CAS: 1707580-61-7) .

- Applications : Used in research settings, likely as a building block for bioactive molecules .

(2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone

- Structural Differences: Substitutes the tert-butyl carbamate with a phenyl methanone group.

- Physical Properties : CAS: 1352493-26-5; MW: 359.47 g/mol (calculated from formula C22H25N3O) .

Comparative Data Table

Biological Activity

Tert-butyl 2-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, along with relevant research findings and case studies.

Structural Characteristics

The compound has a complex structure characterized by the presence of a tert-butyl group, piperidine , and pyridine rings. Its molecular formula is with a molecular weight of approximately 359.5 g/mol . The IUPAC name reflects its intricate arrangement, which is crucial for its interaction with biological targets.

Synthesis

The synthesis of tert-butyl 2-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the piperidine ring : Utilizing piperidine derivatives in the reaction.

- Pyridine functionalization : Introducing the pyridine moiety through electrophilic substitution.

- Carboxylate formation : Converting the intermediate into the final carboxylate form using tert-butyl esterification.

Biological Activity

Research indicates that compounds similar to tert-butyl 2-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate exhibit significant biological activities, particularly as potential inhibitors for various targets involved in disease pathways.

Pharmacological Effects

- Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit enzymes involved in cancer progression. For instance, studies have shown that derivatives can interact with kinases and other enzymes critical for tumor growth .

- Neuroprotective Properties : The piperidine and pyridine components are known to interact with neurotransmitter receptors, suggesting potential applications in neurodegenerative diseases .

- Antimicrobial Activity : Some analogs have demonstrated efficacy against various bacterial strains, indicating potential use as antimicrobial agents .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.